DL-2-Cyanophenylglycine DL-2-Cyanophenylglycine
Brand Name: Vulcanchem
CAS No.: 64377-71-5
VCID: VC7859911
InChI: InChI=1S/C9H8N2O2/c10-5-7-3-1-2-4-8(7)11-6-9(12)13/h1-4,11H,6H2,(H,12,13)
SMILES: C1=CC=C(C(=C1)C#N)NCC(=O)O
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol

DL-2-Cyanophenylglycine

CAS No.: 64377-71-5

Cat. No.: VC7859911

Molecular Formula: C9H8N2O2

Molecular Weight: 176.17 g/mol

* For research use only. Not for human or veterinary use.

DL-2-Cyanophenylglycine - 64377-71-5

Specification

CAS No. 64377-71-5
Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
IUPAC Name 2-(2-cyanoanilino)acetic acid
Standard InChI InChI=1S/C9H8N2O2/c10-5-7-3-1-2-4-8(7)11-6-9(12)13/h1-4,11H,6H2,(H,12,13)
Standard InChI Key KLDARDDDCUWMJE-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C#N)NCC(=O)O
Canonical SMILES C1=CC=C(C(=C1)C#N)NCC(=O)O

Introduction

Chemical Identity and Structural Properties

DL-2-Cyanophenylglycine (C₉H₈N₂O₂) features a molecular weight of 176.17 g/mol and exists as a white to pale yellow solid under standard conditions . The para-cyano group on the phenyl ring enhances electron-withdrawing characteristics, influencing both reactivity and intermolecular interactions. Key physicochemical parameters are summarized below:

PropertyValueSource
Melting Point237°C (decomposition)
Density1.30 ± 0.1 g/cm³
SolubilitySlight in DMSO, MeOH, CH₂Cl₂
pKa3.81 ± 0.10
Boiling Point (Predicted)447.2 ± 30.0°C

The chiral center at the α-carbon (C2) gives rise to D- and L-enantiomers, though most applications utilize the racemic DL-form . X-ray crystallography reveals planar geometry at the amino nitrogen, with intramolecular hydrogen bonding between the carboxylic acid and cyano groups stabilizing the structure .

Synthetic Methodologies

Alternative Approaches

Friedel-Crafts alkylation strategies using methyl acetamidoacrylate have been explored for related α-aryl glycines , though DL-2-cyanophenylglycine synthesis specifically favors the hydrogenation route due to regioselectivity challenges in electrophilic aromatic substitution.

Pharmaceutical Applications

Dabigatran Etexilate Intermediate

As Dabigatran Intermediate 2 , DL-2-cyanophenylglycine contributes to the thrombin inhibitor’s carboxamide moiety. The cyano group’s electronic effects facilitate nucleophilic displacement during esterification steps, critical for prodrug activation in vivo .

LSD1 Inhibition in Oncology

Derivatives like (4-cyanophenyl)glycinamide demonstrate reversible inhibition of lysine-specific demethylase 1 (LSD1), a therapeutic target in acute myeloid leukemia . Compound 32 (Kd = 32 nM, EC₅₀ = 0.67 μM) shows reduced hERG channel affinity compared to earlier inhibitors, mitigating cardiac toxicity risks . Mechanistic studies indicate:

  • Competitive FAD displacement in LSD1’s catalytic pocket

  • Synergy with HDAC inhibitors (e.g., Corin reduces tumor growth by 61% in melanoma models)

Emerging Research Directions

Dual LSD1/HDAC Inhibitors

Hybrid molecules incorporating DL-2-cyanophenylglycine moieties (e.g., JBI-802) inhibit LSD1 (IC₅₀ = 50 nM) and HDAC6/8 (IC₅₀ = 11–98 nM), showing promise in solid tumors .

Radiopharmaceutical Applications

The cyano group’s ability to coordinate technetium-99m enables PET tracer development for thrombosis imaging, leveraging the compound’s affinity for fibrin-rich regions .

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